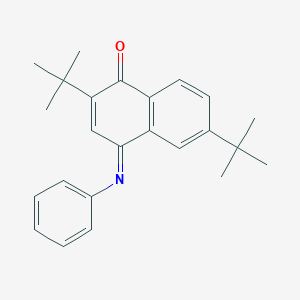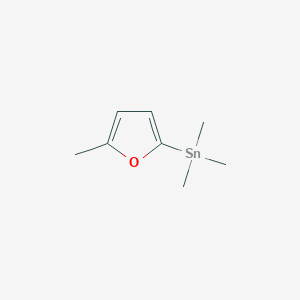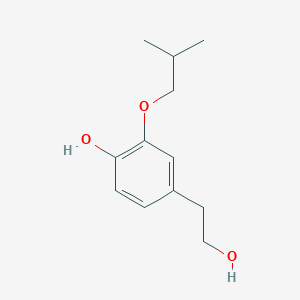
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol is an organic compound with a phenolic structure. This compound is characterized by the presence of a hydroxyethyl group and a methylpropoxy group attached to the phenol ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol typically involves the alkylation of phenol with 2-methylpropyl bromide, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyethyl and methylpropoxy groups can also interact with lipid membranes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyethylphenol: Lacks the methylpropoxy group, making it less hydrophobic.
2-Methylpropoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
4-(2-Hydroxyethyl)-2-(2-methylpropoxy)phenol is unique due to the presence of both hydroxyethyl and methylpropoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules.
Propiedades
Número CAS |
89411-35-8 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-2-(2-methylpropoxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-9(2)8-15-12-7-10(5-6-13)3-4-11(12)14/h3-4,7,9,13-14H,5-6,8H2,1-2H3 |
Clave InChI |
MHGIKJMWZJYNNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
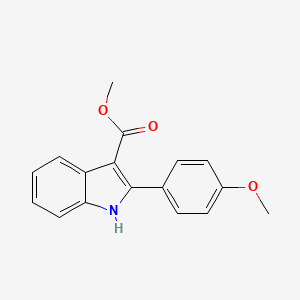

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)

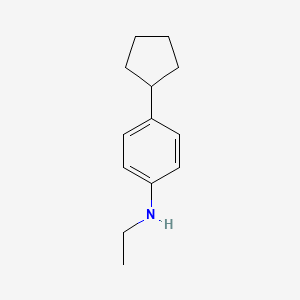
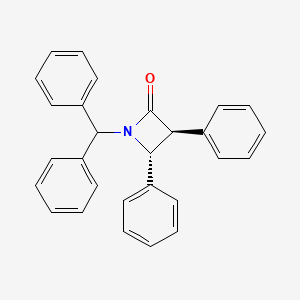

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)

![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
